molecular formula C15H14FN9O B194808 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole CAS No. 871550-15-1

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

カタログ番号 B194808
CAS番号: 871550-15-1
分子量: 355.33 g/mol
InChIキー: MMBHIHSCHXTGOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole” is a chemical compound with the molecular formula C15H14FN9O . It has an average mass of 355.330 Da and a monoisotopic mass of 355.130524 Da .


Synthesis Analysis

The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole and similar compounds has been reported in several studies . These compounds were synthesized successfully and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has been analyzed using various techniques . The structure was confirmed by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been studied . The IR absorption spectra of related compounds showed the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been analyzed . It has a density of 1.6±0.1 g/cm3, a boiling point of 716.2±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 92.9±0.5 cm3, and a polar surface area of 112 Å2 .

科学的研究の応用

  • Synthesis and Pharmacokinetics : A study by Livni et al. (1992) focused on synthesizing a fluorine-18 labeled version of fluconazole, providing insights into the pharmacokinetics of fluconazole in animals using positron emission tomography (PET) (Livni et al., 1992).

  • Antifungal Activity and Design : Emami et al. (2013) synthesized novel 3-(1,2,4-triazol-1-yl)flavanones based on the azole antifungal pharmacophore, showing significant antifungal activity against Candida and Saccharomyces strains (Emami et al., 2013).

  • Inhibition of Cytochrome P450 14α-Demethylase : Yu et al. (2013) reported on the synthesis of fluconazole analogues designed for interaction with cytochrome P450 14α-demethylase, showing increased antifungal activities (Yu et al., 2013).

  • Pharmacological Properties : Corrêa and Salgado (2011) reviewed the pharmacological and physicochemical properties of fluconazole, including its absorption, distribution, and adverse reactions (Corrêa & Salgado, 2011).

  • Discovery and Development : Richardson et al. (1990) discussed the development of fluconazole as a broad-spectrum antifungal agent, emphasizing its antifungal efficacy and safety profile (Richardson et al., 1990).

  • Drug Monitoring in Burn Patients : Santos et al. (2010) investigated fluconazole plasma concentration measurement in burn patients, highlighting its prophylactic use in immune-compromised patient subsets (Santos et al., 2010).

  • Triazole Derivatives in Antifungal Research : Xu et al. (2015) evaluated the antifungal activities of novel triazole derivatives, with some showing more potent activity than fluconazole (Xu et al., 2015).

  • Role in Ergosterol Biosynthesis Inhibition : Dickinson et al. (1996) found that replacing one triazole ring of fluconazole with a pyridinyl group increased activity against Aspergillus fumigatus (Dickinson et al., 1996).

  • Chemical Synthesis : Heravi and Motamedi (2004) synthesized fluconazole analogues, contributing to the development of new antifungal agents (Heravi & Motamedi, 2004).

  • Antifungal Activity of Novel Triazole Compounds : Yu et al. (2013) designed and synthesized fluconazole analogues with improved antifungal activities, evaluated against various human pathogenic fungi (Yu et al., 2013).

  • Ergosterol Biosynthesis Inhibition and Virulence Factor Inhibition : Pagniez et al. (2020) explored a novel 1,2,4-triazole-indole hybrid molecule with significant activity against Candida, demonstrating both ergosterol biosynthesis inhibition and virulence factor inhibition (Pagniez et al., 2020).

  • Review on Substituted 1, 2, 4-Triazoles : Veliyath (2016) reviewed the pharmacological profiles of 1, 2, 4-triazole derivatives, highlighting their significance in medicinal chemistry, particularly as antifungal agents (Veliyath, 2016).

  • Antimicrobial Evaluation of Pyrazole-Imidazole-Triazole Hybrids : Punia et al. (2021) synthesized and evaluated the antimicrobial activity of novel pyrazole-imidazole-triazole hybrids, showing promising antifungal potency (Punia et al., 2021).

  • SAR of Triazine Antifungal Agents : Sangshetti and Shinde (2010) developed structure-activity relationships for novel 1,2,4-triazines as antifungal agents, comparing their efficacy with fluconazole and miconazole (Sangshetti & Shinde, 2010).

  • Particle Beam-Mass Spectrometric Analysis : Creaser et al. (1997) applied normal phase liquid chromatography combined with particle beam mass spectrometry to analyze fluconazole and a related intermediate (Creaser et al., 1997).

  • Recent Developments in Anticancer Agents : Wen et al. (2020) reviewed the recent advances in 1,2,4-triazole-containing compounds with potential anticancer activity (Wen et al., 2020).

  • Inhibitors of Cytochrome P450 14α-Demethylase : Yu et al. (2010) synthesized novel triazole derivatives as potential antifungal agents by targeting cytochrome P450 14α-demethylase (Yu et al., 2010).

  • Antifungal Activity of Triazole Derivatives : Zhao Jing-xia (2005) studied the antifungal activity of triazole derivatives, showing potency against Candida albicans (Zhao Jing-xia, 2005).

  • Biological Evaluation of Fluconazole Analogs : Hashemi et al. (2015) focused on the synthesis and biological evaluation of fluconazole analogs as antifungal agents (Hashemi et al., 2015).

Safety And Hazards

The safety of compounds similar to 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has been evaluated . Some of these compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

将来の方向性

The results of the studies suggest that 1,2,4-triazole benzoic acid hybrids, which include 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

特性

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236152
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

CAS RN

871550-15-1
Record name Fluconazole impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 2
Reactant of Route 2
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 3
Reactant of Route 3
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 5
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 6
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Citations

For This Compound
1
Citations
JA Castillo, N Afanasjeva - Biomédica, 2023 - scielo.org.co
Objetivo. Validar una metodología para la cuantificación simultánea del fluconazol (materia prima) y sus impurezas orgánicas mediante cromatografía líquida de alta resolución con …
Number of citations: 6 www.scielo.org.co

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。